

Application Notes and Protocols for Intranasal Administration of Pam3CSK4 Adjuvant

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Compound of Interest

Compound Name: Pam3CSK4 TFA

Cat. No.: B8069884

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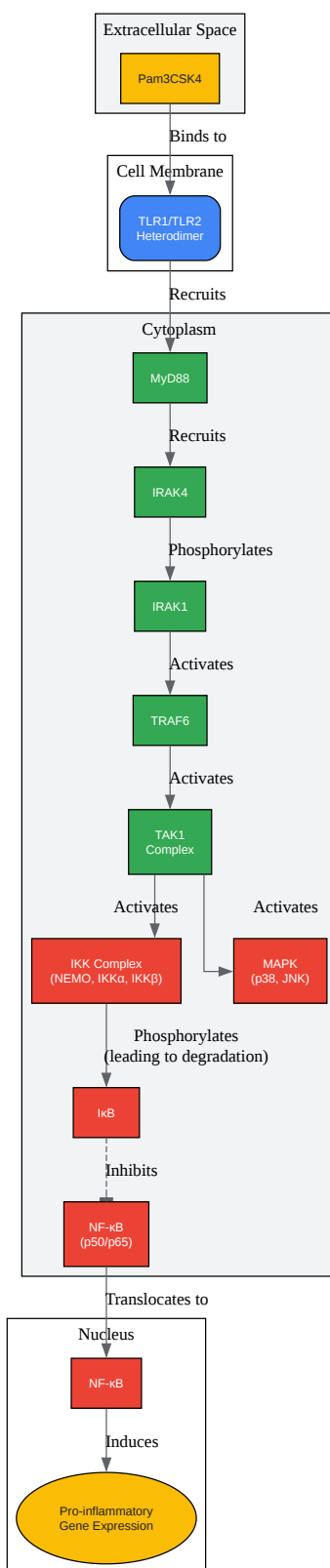
For Researchers, Scientists, and Drug Development Professionals

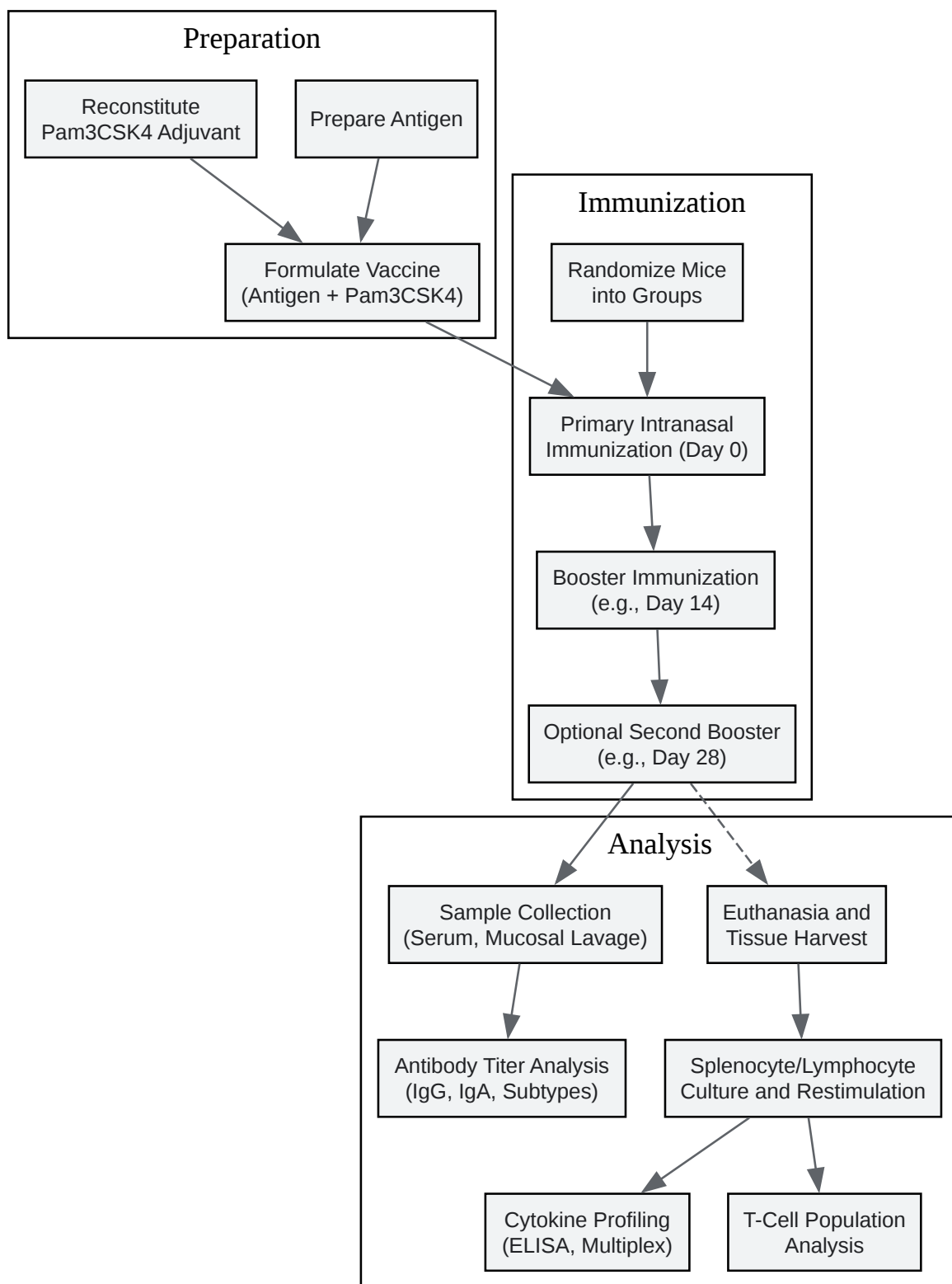
Introduction

Pam3CSK4, a synthetic triacylated lipopeptide, is a potent agonist for the Toll-like receptor 2 (TLR2) and TLR1 heterodimer[1]. Its ability to mimic the acylated amino terminus of bacterial lipoproteins makes it a powerful activator of the innate immune system[2]. Specifically, it triggers the pro-inflammatory transcription factor NF- κ B, leading to the production of cytokines and the initiation of an adaptive immune response[1][2]. Intranasal administration of Pam3CSK4 has emerged as a promising strategy for enhancing mucosal and systemic immune responses to co-administered antigens, offering a non-invasive approach to vaccination against a variety of pathogens. These application notes provide a comprehensive overview of the use of Pam3CSK4 as an intranasal adjuvant, including its mechanism of action, key experimental data, and detailed protocols for its application in preclinical research.

Mechanism of Action: TLR1/TLR2 Signaling

Pam3CSK4 activates immune cells, such as dendritic cells and macrophages, through the TLR1/TLR2 signaling pathway. This interaction initiates a downstream signaling cascade that is primarily dependent on the MyD88 adaptor protein, culminating in the activation of NF- κ B and MAP kinases. This leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines, which are crucial for the recruitment and activation of other immune cells and the subsequent development of an antigen-specific adaptive immune response[3][4][5].





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